N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
The compound N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide modification, a 2-chlorophenyl substituent at position 3, and a butanamide group at the exocyclic imine position. Its Z-configuration is critical for stereoelectronic interactions, influencing reactivity and biological activity.
Properties
Molecular Formula |
C15H17ClN2O3S2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-2-5-14(19)17-15-18(11-7-4-3-6-10(11)16)12-8-23(20,21)9-13(12)22-15/h3-4,6-7,12-13H,2,5,8-9H2,1H3 |
InChI Key |
UACXWRDSGNZMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the addition of the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b (Table 1) share a thiazolo[3,2-a]pyrimidine core but lack the tetrahydrothieno[3,4-d][1,3]thiazole dioxide moiety. Key differences include:
- Substituents: The target compound’s 2-chlorophenyl group contrasts with 11a’s 2,4,6-trimethylbenzylidene and 11b’s 4-cyanobenzylidene.
- Physical Properties: The target compound’s melting point and solubility are likely distinct due to the sulfone group (5,5-dioxide), which enhances polarity compared to non-oxidized analogs.
- Spectroscopy : The IR spectrum of the target compound would exhibit strong sulfone (S=O) stretches (~1,150–1,350 cm⁻¹), absent in 11a/b, which show NH and CN stretches (~3,400 cm⁻¹ and ~2,200 cm⁻¹, respectively) .
Table 1: Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
(b) Thiadiazol-2-ylidene Derivatives ()
Compounds 6 and 8a–d (Table 2) feature a thiadiazol-2-ylidene scaffold. Unlike the target compound’s fused bicyclic system, these are monocyclic with benzamide or pyridinyl substituents.
- Reactivity: The target compound’s sulfone group may reduce nucleophilic reactivity compared to non-oxidized thiadiazoles.
Table 2: Comparison of Thiadiazol-2-ylidene Derivatives
Substituent Effects
(a) Chlorophenyl vs. Other Aromatic Groups
The 2-chlorophenyl group in the target compound differs from analogs with methyl, cyano, or benzoyl substituents (e.g., 11a, 11b, 8c):
- Steric Effects : Bulky groups like 2,4,6-trimethylbenzylidene in 11a may hinder crystallization, reflected in its higher melting point (243–246°C) versus less hindered analogs .
(b) Butanamide vs. Other Amide/Carbamate Groups
The butanamide chain in the target compound contrasts with shorter or aromatic amides (e.g., 6 , 8a–d ):
Research Implications
- Drug Design: The sulfone group in the target compound may enhance metabolic stability compared to non-oxidized thiazoles/thiadiazoles.
- Structure-Activity Relationships (SAR): Substituent variations (e.g., chloro vs. methyl) could be explored to optimize bioactivity, guided by analogs like 4g and 4h (), where dimethylamino-acryloyl groups modulate electronic properties .
Biological Activity
N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound notable for its unique structural features, including a chlorophenyl group and a thiazole ring. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2O3S2
- Molecular Weight : 358.9 g/mol
- IUPAC Name : N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide
- Canonical SMILES : CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction processes that are crucial for various physiological responses.
- Gene Expression Modulation : The compound may affect the expression of genes involved in critical processes such as cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Case Study : A study demonstrated that thiazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl moiety enhances the lipophilicity of the compound, facilitating better membrane penetration.
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Mechanistic Insights : Thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. The specific interactions of this compound with cancer cell lines warrant further investigation.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition capabilities of this compound:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 | |
| Lipoxygenase | Non-competitive | 20 | |
| Protein Kinase | Mixed | 25 |
Toxicological Assessment
Toxicological evaluations are crucial for understanding the safety profile of this compound:
- Acute Toxicity Tests : Preliminary studies indicate low acute toxicity in rodent models. The LD50 values suggest a favorable safety margin for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
